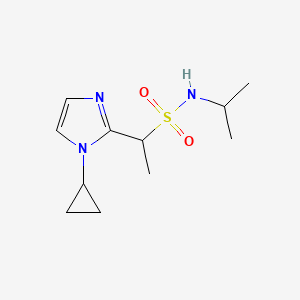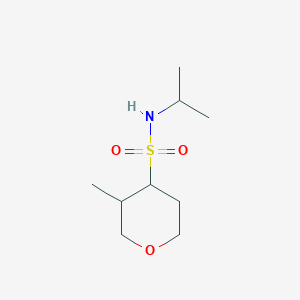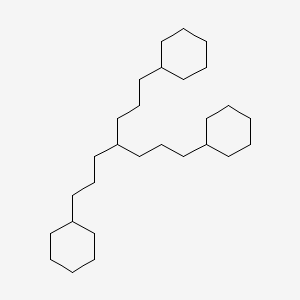
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane is a complex organic compound with the molecular formula C28H52. It is characterized by its unique structure, which includes multiple cyclohexyl groups attached to a heptane backbone. This compound is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane typically involves the reaction of cyclohexyl derivatives with heptane intermediates under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the desired product. Specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents such as chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .
Applications De Recherche Scientifique
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific physiological responses. The exact molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
- 1,7-Diphenyl-4-(3-cyclohexylpropyl)heptane
- 1,7-Dicyclohexyl-4-(3-phenylpropyl)heptane
- 1,7-Dicyclohexyl-4-(3-cyclohexylbutyl)heptane
Comparison: Compared to these similar compounds, 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane is unique due to its specific arrangement of cyclohexyl groups and the heptane backbone. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
55334-73-1 |
|---|---|
Formule moléculaire |
C28H52 |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
[7-cyclohexyl-4-(3-cyclohexylpropyl)heptyl]cyclohexane |
InChI |
InChI=1S/C28H52/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h25-28H,1-24H2 |
Clé InChI |
IJBGDXMHVWEWQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCC(CCCC2CCCCC2)CCCC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


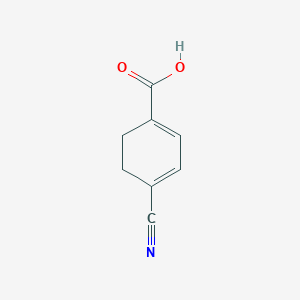


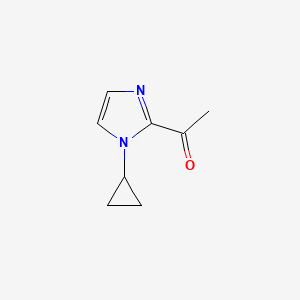
![2-[(4-Butan-2-yloxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13956315.png)
![(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13956329.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane](/img/structure/B13956334.png)
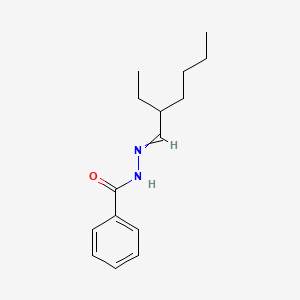

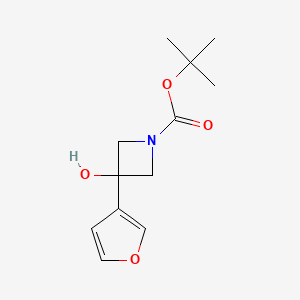

![2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956371.png)
